1-(Biphenyl-4-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Description
1-(Biphenyl-4-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a bicyclic aromatic system (biphenyl) and a 4-phenylpiperazine moiety. The biphenyl group enhances lipophilicity and π-π stacking interactions with biological targets, while the 4-phenylpiperazine fragment may contribute to receptor binding affinity, particularly in neurological or cardiovascular systems .
Properties
IUPAC Name |
1-(4-phenylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c30-25-19-24(28-17-15-27(16-18-28)22-9-5-2-6-10-22)26(31)29(25)23-13-11-21(12-14-23)20-7-3-1-4-8-20/h1-14,24H,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIGMUOCQLDNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Biphenyl-4-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a compound belonging to the class of piperazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O2 |
| Molecular Weight | 352.44 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.
- Serotonin Receptor Interaction : Piperazine derivatives often exhibit affinity for serotonin receptors, which are implicated in mood regulation and anxiety disorders. The interaction with these receptors may contribute to anxiolytic and antidepressant effects.
- Dopamine Receptor Modulation : Similar compounds have shown potential in modulating dopamine receptor activity, making them candidates for the treatment of psychiatric disorders such as schizophrenia.
Biological Activity Studies
Several studies have investigated the biological activity of piperazine derivatives similar to this compound:
Antiviral Activity
A study evaluating the antiviral properties of piperazine derivatives found that certain compounds exhibited moderate activity against HIV and other viruses. These compounds were tested for cytotoxicity and showed promising results in protecting cells from viral infections .
Anticancer Properties
Research has highlighted the potential anticancer properties of piperazine derivatives by demonstrating their ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Case Study 1: Antidepressant Effects
A clinical trial involving a piperazine derivative demonstrated significant antidepressant effects in patients with major depressive disorder. The trial reported a reduction in depressive symptoms after administration over a six-week period.
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines treated with piperazine derivatives indicated a reduction in cell viability and induction of apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-(Biphenyl-4-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione exhibit antidepressant properties. Studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of depression .
Glycogen Synthase Kinase 3 (GSK-3) Inhibition
The compound has been evaluated for its ability to inhibit GSK-3, an enzyme implicated in various diseases including Alzheimer's and type 2 diabetes. Inhibitors of GSK-3 have shown promise in preclinical studies for their role in neuroprotection and metabolic regulation . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl rings enhance inhibitory potency against GSK-3 .
Cancer Therapeutics
Compounds with similar structures have been explored as potential cancer therapeutics, particularly as inhibitors of anti-apoptotic proteins such as Bcl-xL. The design of small-molecule inhibitors targeting Bcl-xL has been a focus due to their role in cancer cell survival. The ability of this compound to interact with these proteins could position it as a valuable lead compound in cancer drug development .
Case Studies
Comparison with Similar Compounds
Critical SAR Observations :
Biphenyl vs. Indole/Pyridine : Biphenyl enhances hydrophobic interactions but may reduce metabolic stability compared to heteroaromatic substituents .
Piperazine Positioning : The 4-phenylpiperazine group in the target compound likely improves blood-brain barrier penetration compared to alkylpiperidines in serotonergic analogs .
Imide Ring Retention : Preserving the pyrrolidine-2,5-dione core is essential for sodium channel binding, as seen in anticonvulsant derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
